molecular formula C13H14O5 B1591863 4-[3-(Acryloyloxy)propoxy]benzoic acid CAS No. 245349-46-6

4-[3-(Acryloyloxy)propoxy]benzoic acid

Cat. No.: B1591863
CAS No.: 245349-46-6
M. Wt: 250.25 g/mol
InChI Key: AHBWYWGJQFTBRO-UHFFFAOYSA-N
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Description

4-[3-(Acryloyloxy)propoxy]benzoic acid is a chemical compound with the molecular formula C13H14O5. It is characterized by a benzene ring attached to a propylene glycol moiety and an acryloyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Acryloyloxy)propoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-acryloyloxypropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Acryloyloxy)propoxy]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or aldehydes.

  • Substitution: Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

4-[3-(Acryloyloxy)propoxy]benzoic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a monomer in the synthesis of polymers and as a building block in organic synthesis.

  • Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.

  • Industry: It is utilized in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism by which 4-[3-(Acryloyloxy)propoxy]benzoic acid exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological targets through hydrogen bonding or hydrophobic interactions. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 4-Hydroxybenzoic Acid: Similar structure but lacks the acryloyloxy group.

  • 3-Acryloyloxypropyl Acrylate: Contains an acryloyloxy group but has a different benzene ring substitution pattern.

  • 4-(3-Methacryloyloxypropoxy)benzoic Acid: Similar structure but with a methacryloyloxy group instead of acryloyloxy.

Uniqueness: 4-[3-(Acryloyloxy)propoxy]benzoic acid is unique due to its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in various fields.

Properties

IUPAC Name

4-(3-prop-2-enoyloxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-12(14)18-9-3-8-17-11-6-4-10(5-7-11)13(15)16/h2,4-7H,1,3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBWYWGJQFTBRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595041
Record name 4-[3-(Acryloyloxy)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245349-46-6
Record name 4-[3-(Acryloyloxy)propoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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